1-Boc-4-(Cyanohydroxymethyl)piperidine
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Overview
Description
1-Boc-4-(Cyanohydroxymethyl)piperidine is a chemical compound with the molecular formula C12H22N2O3. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyanohydroxymethyl group, and a piperidine ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(Cyanohydroxymethyl)piperidine typically involves the following steps:
Starting Material: The synthesis begins with 4-piperidone hydrochloride hydrate.
Reduction: The 4-piperidone is reduced using sodium borohydride in methanol to yield 4-hydroxypiperidine.
Protection: The hydroxyl group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of potassium carbonate to form 1-Boc-4-hydroxypiperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(Cyanohydroxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The cyanohydroxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Free amine derivatives.
Scientific Research Applications
1-Boc-4-(Cyanohydroxymethyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 1-Boc-4-(Cyanohydroxymethyl)piperidine is primarily related to its ability to act as a precursor in various chemical reactions. The Boc protecting group stabilizes the molecule, allowing selective reactions at the cyanohydroxymethyl group. The compound can interact with molecular targets such as enzymes and receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
N-Boc-4-hydroxypiperidine: A precursor in the synthesis of various piperidine derivatives.
Uniqueness
1-Boc-4-(Cyanohydroxymethyl)piperidine is unique due to the presence of both a cyanohydroxymethyl group and a Boc protecting group, which provides versatility in synthetic applications. This combination allows for selective functionalization and modification, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C12H20N2O3 |
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Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 4-[cyano(hydroxy)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9-10,15H,4-7H2,1-3H3 |
InChI Key |
DDPABXJZLDEOTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C#N)O |
Origin of Product |
United States |
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